4-Amino-3,5-dibromobenzene-1-carbohydrazide
Overview
Description
4-Amino-3,5-dibromobenzene-1-carbohydrazide is a chemical compound with the molecular formula C₇H₇Br₂N₃O and a molecular weight of 308.96 g/mol It is characterized by the presence of amino, dibromo, and carbohydrazide functional groups attached to a benzene ring
Preparation Methods
The synthesis of 4-Amino-3,5-dibromobenzene-1-carbohydrazide typically involves the reaction of 3,5-dibromo-4-nitrobenzoic acid with hydrazine hydrate under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Amino-3,5-dibromobenzene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions to form hydrazones or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3,5-dibromobenzene-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dibromobenzene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and carbohydrazide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The dibromo groups may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
4-Amino-3,5-dibromobenzene-1-carbohydrazide can be compared with similar compounds such as:
4-Amino-3,5-dichlorobenzene-1-carbohydrazide: Similar structure but with chlorine atoms instead of bromine.
4-Amino-3,5-diiodobenzene-1-carbohydrazide: Similar structure but with iodine atoms instead of bromine.
4-Amino-3,5-difluorobenzene-1-carbohydrazide: Similar structure but with fluorine atoms instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of bromine atoms, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-amino-3,5-dibromobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N3O/c8-4-1-3(7(13)12-11)2-5(9)6(4)10/h1-2H,10-11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKNKXNFFNNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380875 | |
Record name | 4-amino-3,5-dibromobenzene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96569-38-9 | |
Record name | 4-amino-3,5-dibromobenzene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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